molecular formula C14H9ClF2O2 B2552110 (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone CAS No. 1712958-76-3

(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone

Cat. No.: B2552110
CAS No.: 1712958-76-3
M. Wt: 282.67
InChI Key: JSINXGHOAFQILW-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone is a diarylketone featuring two distinct aromatic substituents: a 3-chlorophenyl group and a 3-(difluoromethoxy)phenyl group. The compound’s structure combines electron-withdrawing substituents (chloro and difluoromethoxy) that influence its electronic properties, reactivity, and biological activity.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSINXGHOAFQILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone typically involves the reaction of 3-chlorobenzoyl chloride with 3-(difluoromethoxy)benzene in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Key Physical and Structural Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone 3-Cl, 3-OCHF₂ C₁₄H₉ClF₂O₂ 282.67 High electronegativity due to Cl and OCHF₂; enhanced metabolic stability
(3-Chlorophenyl)(phenyl)methanone (3-Chlorobenzophenone) 3-Cl, H C₁₃H₉ClO 216.66 Simpler structure; lower molecular weight
(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone 3-Cl, 3-OCH₂OCH₃ C₁₅H₁₃ClO₃ 276.72 Electron-donating methoxymethoxy group; reduced electronegativity
(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone 4-Cl, 3-CF₃ C₁₄H₈ClF₃O 284.66 Stronger electron-withdrawing CF₃ group; higher lipophilicity

Key Observations :

  • The difluoromethoxy group (-OCHF₂) in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. This contrasts with the stronger electron-withdrawing trifluoromethyl (-CF₃) group, which increases lipophilicity but may reduce solubility .
  • Compared to 3-chlorobenzophenone, the addition of the difluoromethoxy group increases molecular weight by ~66 g/mol, likely enhancing binding affinity in biological systems .


Key Observations :

  • The meta-substitution pattern of the difluoromethoxy group in the target compound is critical for SMYD2 inhibition, as para-substituted analogs show reduced activity .
  • In adenosine receptor modulators, electron-withdrawing groups (e.g., -CF₃) enhance allosteric effects, suggesting similar trends for the target compound’s -OCHF₂ group .

Key Observations :

  • Halogen-containing propiophenones (e.g., 3-chlorophenyl derivatives) are reactive substrates in copper-catalyzed domino reactions, yielding quinoline-containing methanones in high yields .
  • The difluoromethoxy group may require specialized reagents (e.g., difluoromethyl ethers) for introduction, contrasting with simpler methoxy or chloro groups .

Biological Activity

(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone, also known by its chemical structure and CAS number 1712958-76-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the following structural formula:

C13H10ClF2O\text{C}_{13}\text{H}_{10}\text{ClF}_2\text{O}

It contains a chlorophenyl group and a difluoromethoxy group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Investigated for its potential to modulate inflammatory responses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.

Target Identification

  • Bacterial Cell Membranes : The compound penetrates bacterial membranes, disrupting essential cellular functions.
  • Cancer Cell Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Mode of Action

The compound's mechanism involves:

  • Inhibition of Enzymes : It binds to key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Disruption of Lipid Biosynthesis : Particularly in bacterial cells, it inhibits the synthesis of critical lipids necessary for membrane integrity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

ParameterValue
AbsorptionRapidly absorbed in vitro
DistributionWidely distributed in tissues
MetabolismPrimarily liver metabolism
ExcretionRenal excretion

Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound could reduce cell viability significantly. The IC50 values varied among different cell lines, indicating selective potency.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)10.5
A549 (Lung Cancer)12.8

Q & A

Q. What are the recommended spectroscopic methods for characterizing (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone?

To confirm the structure and purity of this compound, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H^1H- and 13C^{13}C-NMR can identify aromatic protons, chlorine substitution patterns, and the difluoromethoxy group (CF2O\text{CF}_2\text{O}) based on splitting patterns and chemical shifts .
  • Infrared (IR) Spectroscopy : The carbonyl stretch (C=O\text{C=O}) near 1680 cm1^{-1} and C-F\text{C-F} stretches (1100–1250 cm1^{-1}) are critical for functional group verification .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for chlorinated and fluorinated moieties .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for biological assays or chloroform for synthetic work). Polar aprotic solvents are preferred due to the compound’s aromatic and halogenated groups .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC or TLC, focusing on hydrolytic cleavage of the difluoromethoxy group under acidic/basic conditions .

Q. What synthetic routes are available for preparing this compound?

Common methodologies include:

  • Friedel-Crafts Acylation : React 3-chlorobenzoyl chloride with 3-(difluoromethoxy)benzene in the presence of a Lewis acid (e.g., AlCl3_3) under anhydrous conditions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling between 3-chlorophenylboronic acid and a pre-functionalized 3-(difluoromethoxy)phenyl ketone precursor .
  • Post-Functionalization : Introduce the difluoromethoxy group via nucleophilic substitution on a pre-synthesized methoxy precursor using DAST (N,N-diethylaminosulfur trifluoride\text{N,N-diethylaminosulfur trifluoride}) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity for target engagement?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). Focus on the chlorophenyl group’s hydrophobic interactions and the difluoromethoxy group’s electron-withdrawing effects .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with experimental bioactivity data to guide structural modifications .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzophenones?

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50_{50} values in enzyme inhibition). Account for variables like cell line specificity (HeLa vs. MCF-7) or solvent effects .
  • Isosteric Replacement : Replace the difluoromethoxy group with trifluoromethoxy or methoxy groups to isolate electronic vs. steric contributions to activity .

Q. How can researchers design experiments to evaluate metabolic stability in hepatic microsomes?

  • Incubation Protocol : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over time .
  • Metabolite Identification : Use high-resolution MS to detect hydroxylated or dehalogenated metabolites. The difluoromethoxy group may undergo oxidative defluorination .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers during purification .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to control stereochemistry at scale .

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